molecular formula C13H9FO2 B6317289 6-(4-Fluorophenyl)-2-formylphenol, 95% CAS No. 343603-87-2

6-(4-Fluorophenyl)-2-formylphenol, 95%

Cat. No. B6317289
CAS RN: 343603-87-2
M. Wt: 216.21 g/mol
InChI Key: LDUNCRPXHMORAC-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-formylphenol, 95% (hereafter referred to as ‘6-FPF-95’) is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone. 6-FPF-95 is a versatile compound that has been used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications.

Scientific Research Applications

6-FPF-95 has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications. For example, 6-FPF-95 has been used to study the effects of fluoroalkyl radicals on the structure and function of proteins and enzymes, to investigate the mechanisms of enzyme inhibition and activation, and to study the effects of fluorinated compounds on the structure and function of DNA and RNA. Additionally, 6-FPF-95 has been used in the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 6-FPF-95 is not yet fully understood. However, it is believed that the fluorinated group of 6-FPF-95 interacts with the active sites of proteins and enzymes, resulting in changes in their structure and function. Additionally, 6-FPF-95 is thought to interact with nucleic acids, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FPF-95 are not yet fully understood. However, it has been shown to interact with proteins and enzymes, resulting in changes in their structure and function. Additionally, 6-FPF-95 has been shown to interact with nucleic acids, resulting in changes in their structure and function.

Advantages and Limitations for Lab Experiments

6-FPF-95 has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in a variety of organic solvents, making it easy to work with in the laboratory. Additionally, 6-FPF-95 is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for various chemical reactions, and as a research tool for biological and biochemical applications.
However, 6-FPF-95 also has some limitations for use in laboratory experiments. It is a relatively expensive compound and is not widely available. Additionally, due to its reactivity, 6-FPF-95 must be handled with care and stored under appropriate conditions to avoid contamination.

Future Directions

There are a number of potential future directions for the use of 6-FPF-95 in scientific research. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of pharmaceuticals and other organic compounds. Additionally, 6-FPF-95 could be used in the development of new catalysts for chemical reactions and in the development of new research tools for biological and biochemical applications. Finally, 6-FPF-95 could be used to investigate the effects of fluorinated compounds on the structure and function of proteins, enzymes, DNA, and RNA.

Synthesis Methods

The synthesis of 6-FPF-95 involves a two-step process that begins with the reaction of 4-fluorophenol with formaldehyde to produce 4-fluorophenyl formate. This reaction is typically carried out in an aqueous solution at room temperature. The second step involves the reaction of 4-fluorophenyl formate with sodium hydroxide to produce 6-FPF-95. This reaction is typically carried out in an organic solvent such as ethanol or methanol at an elevated temperature.

properties

IUPAC Name

3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUNCRPXHMORAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451304
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343603-87-2
Record name 3-(4-fluorophenyl)-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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